3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide
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Overview
Description
3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a chloro group, a methanesulfonyl group, and a tetrahydroquinoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydroquinoline ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the methanesulfonyl group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Formation of the final amide: The final step involves the reaction of the intermediate with 2,2-dimethylpropanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide: Similar structure but with a benzene sulfonamide group.
3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide: Similar structure but with a propionamide group.
Uniqueness
3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-2,2-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-15(2,10-16)14(19)17-12-7-6-11-5-4-8-18(13(11)9-12)22(3,20)21/h6-7,9H,4-5,8,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDGXWAGQRRCSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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